DSP Crosslinker-d8
Description
Fundamental Principles of Chemical Cross-linking in Structural Proteomics
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to gain structural information about proteins and protein complexes. researchgate.net This method involves the use of chemical reagents, known as cross-linkers, to create covalent bonds between amino acid residues that are in close spatial proximity within a protein or between interacting proteins. researchgate.netcreative-proteomics.com By stabilizing these interactions, which can often be transient and weak, researchers can capture a snapshot of protein conformations and networks as they exist in their natural cellular environment. researchgate.netcreative-proteomics.com
The process typically involves several key steps:
Cross-linking: The protein or protein complex is incubated with a cross-linking reagent under physiological conditions. researchgate.net
Enzymatic Digestion: The cross-linked protein is then enzymatically digested, most commonly with trypsin, which cleaves the protein into smaller peptides. researchgate.net
Mass Spectrometry Analysis: The resulting mixture of peptides, including cross-linked pairs, is analyzed by high-resolution mass spectrometry. researchgate.net
Data Analysis: Specialized software is used to identify the cross-linked peptides, providing distance constraints between specific residues. researchgate.net
This information is then used to build and refine computational models of protein structures and interaction topologies. researchgate.netcreative-proteomics.com The ability of chemical cross-linking to probe protein complexes of unlimited size and to provide insights into the native ensemble of protein conformations makes it a vital tool in structural biology. nih.gov
The Strategic Significance of Isotopic Labeling in Mass Spectrometry-Driven Proteomics
Isotopic labeling is a fundamental technique in quantitative mass spectrometry that enables the precise measurement and comparison of protein and peptide abundance across different biological samples. longdom.org This is achieved by introducing stable, heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into proteins or peptides. longdom.orgscispace.com These labeled molecules are chemically identical to their natural counterparts but have a different mass, which can be readily distinguished by a mass spectrometer. longdom.orgoup.com
The use of isotopic labeling offers several key advantages in proteomics research:
Accurate Quantification: By comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) forms of a peptide, researchers can accurately determine the relative abundance of that peptide in different samples. oup.com
Multiplexing: Isotopic labeling allows for the simultaneous analysis of multiple samples in a single experiment, which reduces experimental variability and increases throughput. longdom.org
Enhanced Identification of Cross-links: In the context of chemical cross-linking, using isotopically labeled cross-linkers creates a unique mass signature for cross-linked peptides. This "doublet" of peaks in the mass spectrum, separated by a known mass difference, greatly facilitates the identification of cross-linked species from the complex background of unmodified peptides. rsc.orgnih.gov
Various isotopic labeling strategies have been developed, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing isotopically labeled amino acids, and chemical labeling, where isotope tags are introduced through chemical reactions on proteins or peptides. longdom.orgnih.gov These methods have revolutionized quantitative proteomics, providing powerful tools for studying biological systems, identifying biomarkers, and understanding disease mechanisms. longdom.org
Positioning Dithiobissuccinimidyl Propionate-d8 as a Specialized Deuterated Crosslinker
Dithiobissuccinimidyl Propionate-d8 (DSP-d8) is a specific type of isotopically labeled cross-linker that holds a strategic position in advanced chemical biology research. chemicalbook.compharmaffiliates.com It is the "heavy" analog of Dithiobissuccinimidyl Propionate (DSP), containing eight deuterium atoms in place of hydrogen atoms. insung.netproteochem.com This substitution results in an eight-dalton mass shift when analyzed by mass spectrometry. proteochem.com
DSP-d8 is a homobifunctional cross-linker, meaning it has two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. proteochem.comavantorsciences.com These NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. avantorsciences.com
The key features of DSP-d8 that make it a valuable research tool include:
Deuterium Labeling: The eight deuterium atoms provide a distinct mass signature that allows for the easy identification of cross-linked peptides when used in combination with its light counterpart, DSP. insung.netproteochem.com This quantitative approach enables researchers to compare protein interactions under different conditions. biorxiv.org
Cleavable Spacer Arm: The spacer arm of DSP-d8 contains a disulfide bond. insung.netproteochem.com This bond can be cleaved by reducing agents, which simplifies the analysis of cross-linked peptides by separating the two linked peptide chains. nih.govproteochem.com This feature is particularly useful in complex samples.
Cell Membrane Permeability: DSP-d8 is a water-insoluble and membrane-permeable cross-linker, allowing it to be used for studying intracellular protein-protein interactions within living cells. insung.netproteochem.com
By combining these features, DSP-d8 allows for the robust and confident identification of protein-protein interactions and the study of protein conformational changes in their native cellular environment.
Chemical and Physical Properties of Dithiobissuccinimidyl Propionate-d8
| Property | Value |
| Chemical Formula | C₁₄H₈D₈N₂O₈S₂ |
| Molecular Weight | 412.46 g/mol proteochem.com |
| Spacer Arm Length | 12.0 Å proteochem.com |
| Reactivity | Amine-reactive (NHS esters) proteochem.com |
| Cleavability | Thiol-cleavable (disulfide bond) proteochem.com |
| Solubility | Soluble in organic solvents like DMSO and DMF insung.netproteochem.com |
| Permeability | Cell membrane permeable insung.netproteochem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O8S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,3,3-tetradeuterio-3-[[1,1,2,2-tetradeuterio-3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
FXYPGCIGRDZWNR-YEBVBAJPSA-N |
Synonyms |
1,1’-[Dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis-2,5-pyrrolidinedione; 3,3’-Dithio(succinimidyl Propionate); 3,3’-Dithiobis(N-hydroxysuccinimidylpropionate); 3,3’-Dithiobis(succinimidyl Propionate); 3,3’-Dithioldipropionic Acid bis(N-hydroxysuccinimid |
Origin of Product |
United States |
Molecular Design and Reactive Characteristics of Dithiobissuccinimidyl Propionate D8 for Research Applications
Homobifunctional Amine-Reactive Functionality
DSP-d8 is classified as a homobifunctional cross-linker, which means it possesses two identical reactive groups at either end of a spacer molecule. proteochem.comproteochem.com These reactive ends are designed to target and form covalent bonds with specific functional groups found in proteins. The spacer arm in DSP-d8 has a length of 12.0 angstroms. proteochem.comproteochem.comproteochem.cominsung.net
The reactive functionality of DSP-d8 is specifically directed towards primary amines (-NH2). avantorsciences.comcephamls.com In the context of biological macromolecules, these primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (K) residues. avantorsciences.com Because DSP-d8 lacks a charged group, it is lipophilic and membrane-permeable, making it particularly useful for cross-linking proteins within a cell's interior (intracellular) or within cellular membranes. proteochem.cominsung.netavantorsciences.comcephamls.com For applications requiring the cross-linking of proteins on the cell surface, a water-soluble, membrane-impermeable analog is typically used. proteochem.comcfplus.cz
The Role of N-Hydroxysuccinimide (NHS) Esters in Covalent Conjugation Mechanisms
The amine-reactivity of DSP-d8 is conferred by the N-hydroxysuccinimide (NHS) esters located at both ends of the molecule. proteochem.comproteochem.com NHS esters are widely used in bioconjugation chemistry for their ability to efficiently form stable covalent bonds with primary amines. avantorsciences.comnih.gov
Cleavable Disulfide Bond Architecture and its Reversibility in Proteomic Workflows
A key architectural feature of the DSP-d8 molecule is the presence of a disulfide bond (-S-S-) within its spacer arm. proteochem.comproteochem.comproteochem.cominsung.net This bond is cleavable, meaning it can be broken under specific chemical conditions. The ability to reverse the cross-linking is a significant advantage in many proteomic workflows.
The disulfide bond can be readily cleaved by the application of reducing agents, such as Dithiothreitol (DTT) or TCEP-HCl. proteochem.com This reversibility is instrumental in experimental designs that require the release of cross-linked molecules after an initial capture or analysis step. For instance, in protein interaction studies, DSP-d8 can be used to stabilize transient interactions between proteins within a cell. nih.gov After cell lysis and purification of the cross-linked complexes, the reducing agent is added to cleave the cross-linker, thereby releasing the individual protein partners for identification and further analysis, often by techniques like SDS-PAGE and mass spectrometry. nih.gov The specific fragmentation of the disulfide moiety can also be utilized in negative ion mode tandem mass spectrometry to help identify cross-linked peptides. nih.gov
Deuteration Strategy (d8) for Mass Spectrometric Differentiation
The "-d8" designation in the compound's name signifies that it is an isotopically labeled version of its lighter counterpart, Dithiobissuccinimidyl Propionate (DSP-d0). proteochem.comproteochem.com Specifically, the DSP-d8 molecule contains eight deuterium (B1214612) (²H or D) atoms in place of hydrogen atoms. proteochem.cominsung.netcellsystemsbiology.com This isotopic labeling is a deliberate design strategy for use in quantitative and structural mass spectrometry (MS). insung.netmedchemexpress.com
The incorporation of eight deuterium atoms results in a mass increase of approximately 8 Daltons compared to the non-deuterated form. proteochem.comproteochem.cominsung.net In a typical cross-linking mass spectrometry experiment, a mixture of the "heavy" (d8) and "light" (d0) versions of the cross-linker is used to treat the protein sample. proteochem.cominsung.net When the sample is analyzed by mass spectrometry, peptides that have been cross-linked will appear as characteristic doublet peaks, separated by the precise mass difference of the isotopic labels (e.g., 8 Daltons for DSP-d8/d0). insung.net This clear isotopic signature allows for the confident and unambiguous identification of cross-linked peptides within complex mass spectra, facilitating the mapping of protein-protein interactions or protein structural constraints. insung.net
Data Tables
Table 1: Properties of Dithiobissuccinimidyl Propionate-d8 (DSP-d8)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 412.46 g/mol | proteochem.comproteochem.cominsung.netclearsynth.com |
| Chemical Formula | C₁₄H₈D₈N₂O₈S₂ | clearsynth.com |
| Spacer Arm Length | 12.0 Å | proteochem.comproteochem.comproteochem.cominsung.net |
| CAS Number | 1639836-65-9 | clearsynth.cominvivochem.com |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | proteochem.comproteochem.com |
| Reactivity | Primary amines | avantorsciences.comcephamls.com |
| Cleavability | Reducible disulfide bond | proteochem.comproteochem.com |
Table 2: Reactive Specificity of NHS Esters
| Residue Type | Reactivity Level | Notes | Source(s) |
|---|---|---|---|
| Lysine | Primary | Reacts with ε-amino group of the side chain. | avantorsciences.comnih.govnomuraresearchgroup.com |
| N-terminus | Primary | Reacts with the α-amino group of the polypeptide chain. | avantorsciences.comnih.gov |
| Serine | Secondary | Can react with hydroxyl group. | nih.govnomuraresearchgroup.com |
| Threonine | Secondary | Can react with hydroxyl group. | nih.govnomuraresearchgroup.com |
| Tyrosine | Minor | Can react with hydroxyl group. | nih.govnomuraresearchgroup.com |
| Arginine | Minor | Can show some reactivity. | nomuraresearchgroup.com |
| Cysteine | Minor | Can show some reactivity. | nomuraresearchgroup.com |
Methodological Frameworks Employing Dithiobissuccinimidyl Propionate D8 in Mass Spectrometry Based Proteomics
Isotope-Coded Cross-linking for Quantitative and Comparative Proteomics
Isotope-coded cross-linking leverages the mass difference between heavy (DSP-d8) and light (DSP-d0) versions of the cross-linker to facilitate the identification and quantification of protein interactions. insung.net This approach provides a robust framework for both qualitative structural mapping and detailed comparative analyses of protein states.
A common strategy in cross-linking mass spectrometry (XL-MS) is to use a 1:1 molar mixture of the heavy (DSP-d8) and light (DSP-d0) reagents during the cross-linking reaction. insung.net When this mixture is applied to a protein sample, any resulting cross-linked peptide will incorporate either the d0 or the d8 version of the linker. This creates a distinct isotopic signature in the mass spectrum, where every cross-linked species appears as a pair of peaks, or a doublet, separated by 8 Daltons (or a multiple thereof, depending on the charge state of the ion). insung.netproteochem.com This unique pattern makes the cross-linked peptides stand out from the far more abundant unmodified peptides, greatly simplifying their identification in a complex mixture. insung.net
The identification of cross-linked peptides is a significant challenge in proteomics due to their low abundance and complex fragmentation patterns. nih.gov The mass shift introduced by the d0/d8 isotopic pair provides a powerful filter for identifying these species. During data analysis, software can specifically search for paired signals that exhibit the characteristic 8-Dalton mass difference. nih.gov The presence of this doublet is a strong indicator of a successful cross-linking event. Once a doublet is identified, the precursor ions can be selected for tandem mass spectrometry (MS/MS) to determine the sequences of the linked peptides and the specific amino acid residues involved in the linkage. nih.govresearchgate.net This method increases the confidence in cross-link identification and reduces the rate of false positives.
Beyond simple identification, the d0/d8 isotope-coded approach enables the relative quantification of protein interactions and conformational changes. nih.govrappsilberlab.org Two primary strategies are employed:
Structural Probing: To map the three-dimensional structure of a protein or protein complex, a 1:1 mixture of DSP-d0 and DSP-d8 is used to cross-link the sample in a single state. nih.govresearchgate.net The resulting 1:1 intensity ratio of the doublet peaks for each cross-linked peptide confirms its identity and provides distance constraints that help define the protein's architecture.
Comparative/Quantitative Analysis: To investigate changes in protein conformation or interaction dynamics, two different states of a sample are analyzed (e.g., with and without a ligand). One sample is treated with pure DSP-d0, while the other is treated with pure DSP-d8. nih.gov After the cross-linking reaction is quenched, the two samples are mixed in a 1:1 ratio, digested, and analyzed by mass spectrometry. nih.govresearchgate.net In this scenario, the intensity ratio of the light to heavy isotopic peaks for a given cross-linked peptide reveals changes between the two states. An unchanged ratio (1:1) indicates no change in that specific protein linkage, whereas a ratio deviating from 1:1 signifies a structural or interactional change, such as a protein conformational shift or an altered binding affinity. nih.gov
Table 2: Quantitative Workflows Using DSP-d0/d8
| Workflow Goal | Step 1: Labeling | Step 2: Mixing | Step 3: Analysis | Interpretation |
|---|---|---|---|---|
| Structural Probing | Cross-link a single sample with a 1:1 mixture of DSP-d0 and DSP-d8. nih.gov | N/A | Identify doublet peaks with a ~1:1 intensity ratio. | Doublet signature confirms cross-link identity for structural mapping. nih.gov |
| Comparative Analysis | Label Sample A (State 1) with DSP-d0. Label Sample B (State 2) with DSP-d8. nih.gov | Combine labeled samples in a 1:1 ratio. nih.govresearchgate.net | Measure the intensity ratio of d0/d8 peptide doublets. | Ratio reveals changes in protein conformation or interaction between states. nih.gov |
Integration with Advanced Mass Spectrometry Techniques
The utility of DSP-d8 is significantly enhanced when coupled with sophisticated mass spectrometry platforms. These technologies provide the sensitivity and resolution required to analyze the complex mixtures generated in cross-linking experiments.
The standard workflow for analyzing DSP-d8 cross-linked samples involves LC-MS/MS. youtube.commdpi.com After proteins are cross-linked and subsequently digested into smaller peptides (typically with trypsin), the resulting complex peptide mixture is separated by liquid chromatography (LC). nih.gov The LC system is coupled directly to the mass spectrometer, which acquires mass spectra of the eluting peptides (MS1 scan). The instrument then selects precursor ions of interest—such as those exhibiting the characteristic isotopic doublet—for fragmentation and subsequent analysis (MS/MS or MS2 scan). youtube.com
The fragmentation data from the MS/MS scan provides the amino acid sequence of the peptides. nih.gov For a cross-linked pair, the MS/MS spectrum is a composite of fragments from both peptides, which can be challenging to interpret. nih.gov However, the cleavable nature of the DSP linker allows for strategies where the disulfide bond is broken before or during MS/MS analysis, simplifying the spectra into more easily identifiable linear peptides. nih.gov
A novel advancement in XL-MS is the integration of online electrochemistry (EC) with the mass spectrometer. nih.govnih.gov This technique is particularly well-suited for disulfide-containing cross-linkers like DSP-d8. In an EC-XL-MS setup, the peptide mixture is passed through an electrochemical cell immediately before entering the mass spectrometer. nih.gov
By applying a specific reduction potential, the disulfide bond within the DSP cross-linker can be selectively and rapidly cleaved. nih.gov This has two major benefits:
Simplified Identification: Cross-linked peptides can be identified by comparing spectra with and without the electrochemical reduction. Species that show a pronounced decrease in intensity upon reduction are flagged as potential cross-links. nih.govnih.gov
Improved Sequencing: The electrochemical reduction converts the complex, cross-linked peptide into two linear peptides. nih.gov These linear peptides are much easier to fragment and sequence using conventional MS/MS, leading to more confident identification of the cross-linked sites. nih.govresearchgate.net
When combined with DSP-d0/d8 labeling, EC-XL-MS becomes a powerful tool for both structural analysis and probing protein conformational changes, offering a rapid and highly informative method for structural proteomics. nih.gov
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) in Cross-linking Studies
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for the analysis of cross-linked proteins, offering distinct advantages in identifying cross-linked peptides. In this technique, a solvent spray is directed onto a surface, desorbing and ionizing analytes that are then analyzed by the mass spectrometer. This ambient ionization method allows for the direct analysis of samples with minimal preparation.
A novel approach combines DESI-MS with online electrochemistry to specifically identify peptides modified by disulfide-containing cross-linkers like Dithiobis(succinimidyl propionate) (DSP), the non-deuterated analog of DSP-d8. researchgate.net In this setup, the sample containing DSP-cross-linked peptides is subjected to electrolytic reduction immediately before DESI-MS analysis. The key principle is that the disulfide bond within the DSP linker is electrochemically reducible.
When the reduction potential is applied, the disulfide bond is cleaved. This cleavage results in a significant decrease in the signal intensity of the intact cross-linked peptide in the mass spectrum. researchgate.net By comparing the mass spectra with and without the applied reduction potential, researchers can rapidly identify the cross-linked species. This method provides a clear and distinguishing signature for cross-linked peptides, as non-cross-linked peptides remain unaffected by the electrochemical reduction. researchgate.net The use of DSP-d8 in such a setup would provide an additional layer of confidence, with the characteristic isotopic shift confirming the identity of the cross-linker-containing species. This combination of techniques facilitates the challenging process of identifying cross-linked products from a complex mixture of digested proteins. researchgate.netresearchgate.net
Application in Data Independent Acquisition (DIA) and Selected Reaction Monitoring (SRM) Assays
The unique properties of DSP-d8, particularly its isotopic signature when used alongside its light counterpart (DSP-d0), are highly advantageous in advanced mass spectrometry workflows like Data Independent Acquisition (DIA) and Selected Reaction Monitoring (SRM).
Data Independent Acquisition (DIA): DIA is a mass spectrometry strategy that aims to systematically fragment all precursor ions within a predefined mass-to-charge (m/z) range, creating a comprehensive fragment ion map of the entire sample. nih.gov This approach provides high reproducibility and broad protein coverage. nih.govbiorxiv.org When analyzing samples cross-linked with a 1:1 mixture of DSP-d0 and DSP-d8, cross-linked peptides appear as doublet signals in the mass spectrum, separated by 8 Daltons (the mass difference imparted by the eight deuterium (B1214612) atoms). proteochem.com This characteristic isotopic signature serves as a powerful filter during data analysis, allowing for the confident identification of cross-linked peptides from the complex fragment ion spectra generated in a DIA experiment. nih.govnih.gov This method significantly enhances the accuracy of cross-link identification compared to analyzing samples with a single, non-deuterated cross-linker. mdpi.com
Selected Reaction Monitoring (SRM): SRM is a targeted mass spectrometry technique used for the precise and sensitive quantification of specific, predefined analytes. nih.govembopress.orgcuni.cz In an SRM experiment, a specific precursor ion (a targeted cross-linked peptide) is selectively isolated, fragmented, and one or more of its specific fragment ions (transitions) are monitored. cuni.czproteomics.com.au This method offers exceptional sensitivity and a wide dynamic range, making it ideal for validating and quantifying cross-links identified in discovery-based experiments (like those using DIA). nih.govmetwarebio.com
Once a specific cross-linked peptide pair (e.g., from two interacting proteins) has been identified, an SRM assay can be developed to quantify changes in the abundance of this interaction under different biological conditions. The high specificity of SRM, achieved by monitoring unique precursor-fragment transitions, ensures reliable quantification even in highly complex biological samples. cuni.czproteomics.com.au The use of stable isotope-labeled internal standards, which can include peptides cross-linked with DSP-d8, further enhances quantitative accuracy.
| Technique | Application with DSP-d8 | Key Advantage |
| DIA | Identification of cross-linked peptides from complex mixtures. | The d0/d8 isotopic doublet provides a clear signature for confident identification of cross-linked species in comprehensive fragment ion maps. nih.govproteochem.com |
| SRM | Targeted quantification of specific, known cross-linked peptide pairs. | High sensitivity and specificity for measuring changes in protein interaction abundance across different samples. nih.govcuni.cz |
Optimized Sample Preparation and Reaction Parameters for Dithiobissuccinimidyl Propionate-d8 Cross-linking
Effective cross-linking with DSP-d8 requires careful optimization of the reaction conditions to ensure efficient and specific modification of target proteins.
Solvent Considerations and Reaction Environment Optimization
DSP-d8, like its non-deuterated counterpart DSP, is not soluble in water. avantorsciences.comcephamls.com Therefore, it must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. proteochem.comproteochem.com This stock solution is then added to the aqueous protein sample to initiate the cross-linking reaction.
The choice of reaction buffer is critical for successful cross-linking. The N-hydroxysuccinimide (NHS) esters at both ends of the DSP-d8 molecule react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. avantorsciences.com Consequently, buffers containing primary amines, like Tris or glycine (B1666218), must be avoided as they will compete with the target proteins for reaction with the cross-linker, thereby quenching the reaction. thermofisher.com
Optimal reaction buffers are non-amine-containing buffers with a pH in the range of 7 to 9. Common choices include:
Phosphate-buffered saline (PBS)
HEPES buffer
Bicarbonate/carbonate buffer
Borate buffer
The table below summarizes the key solvent and buffer considerations for DSP-d8 cross-linking.
| Parameter | Recommendation | Rationale |
| Cross-linker Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | DSP-d8 is insoluble in water and requires an organic solvent for initial dissolution. avantorsciences.comproteochem.com |
| Reaction Buffer pH | 7.0 - 9.0 | This pH range is optimal for the reaction between NHS esters and primary amines. thermofisher.com |
| Recommended Buffers | Phosphate, HEPES, Bicarbonate, Borate | These buffers do not contain primary amines that would compete with the cross-linking reaction. thermofisher.com |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines and will quench the reaction. thermofisher.com |
Effective Quenching Protocols for Cross-linking Reactions
After incubating the protein sample with DSP-d8 for the desired amount of time (typically 30 minutes to 2 hours), it is essential to stop, or quench, the reaction. thermofisher.com Quenching terminates the cross-linking process by consuming any unreacted NHS esters. This prevents further, non-specific cross-linking and modification of proteins during subsequent sample processing steps.
The most common and effective method for quenching the reaction is to add a solution containing a high concentration of primary amines. thermofisher.com This is typically achieved by adding a stock solution of Tris or glycine to the reaction mixture. A final concentration of 20-50 mM of the quenching agent is generally sufficient to rapidly inactivate all remaining cross-linker molecules. thermofisher.commpg.de The mixture is then incubated for a short period, often around 15 minutes, to ensure the quenching reaction is complete. thermofisher.com
| Quenching Agent | Typical Final Concentration | Incubation Time |
| Tris buffer (e.g., Tris-HCl, pH 7.5) | 20 - 50 mM | 15 minutes |
| Glycine | 20 - 50 mM | 15 minutes |
Enzymatic Digestion of Cross-linked Protein Complexes for Proteomic Analysis
Following the cross-linking and quenching steps, the protein complexes are typically prepared for mass spectrometry analysis through enzymatic digestion. The goal is to break down the large, cross-linked protein complexes into smaller peptides that are amenable to MS analysis. Trypsin is the most commonly used protease for this purpose, as it specifically cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for identification. deadnet.se
The general workflow for digesting cross-linked samples is as follows:
Denaturation: The cross-linked protein sample is first denatured to unfold the proteins and make the trypsin cleavage sites accessible. This is often achieved by heating the sample in the presence of a denaturant like urea (B33335) or guanidinium (B1211019) chloride.
Reduction and Alkylation (Optional but Recommended): To break any native disulfide bonds within the proteins (not the cross-linker), the sample is treated with a reducing agent such as Dithiothreitol (DTT). This is followed by alkylation with an agent like iodoacetamide (B48618) to permanently block the free sulfhydryl groups and prevent them from reforming disulfide bonds.
Digestion: The denatured, and potentially reduced and alkylated, sample is diluted to reduce the concentration of the denaturant, and trypsin is added. The digestion is typically carried out overnight at 37°C.
Cleavage of the Cross-linker: A key feature of DSP-d8 is the disulfide bond in its spacer arm, which can be cleaved by reducing agents. proteochem.comnih.gov This cleavage can be performed either before or after the enzymatic digestion. Cleaving the cross-linker simplifies the analysis by breaking the cross-linked peptides into their individual components, each carrying a part of the cross-linker. This simplifies spectral interpretation and can aid in identifying the specific residues involved in the cross-link. Reducing agents like DTT or 2-mercaptoethanol (B42355) are used for this step. nih.gov
The resulting mixture of linear and formerly cross-linked peptides is then ready for purification and analysis by LC-MS/MS.
Academic Research Applications of Dithiobissuccinimidyl Propionate D8 in Biological Systems
Elucidation of Protein Three-Dimensional Structures and Architectures
Chemical cross-linking mass spectrometry (XL-MS) using reagents like DSP-d8 provides crucial distance constraints that aid in the determination of protein three-dimensional structures. plos.org By covalently linking amino acid residues that are in close proximity, typically lysine (B10760008) residues or N-termini, DSP-d8 provides spatial information that is complementary to other structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. plos.orgnih.govnih.gov
The use of a mixture of light (d0) and heavy (d8) isotopes of DSP creates a unique isotopic signature in the mass spectrum. nih.govinsung.net Cross-linked peptides appear as characteristic doublets with a mass difference of 8 Daltons, facilitating their rapid identification among a multitude of unmodified peptides. nih.govinsung.net This isotopic labeling strategy, combined with the cleavable disulfide bond in the DSP spacer arm, simplifies the analysis of complex protein structures and assemblies. insung.netproteochem.comproteochem.com The disulfide bond can be reduced, converting cross-links into linear peptides, which allows for easier sequencing and identification of the cross-linked sites through tandem mass spectrometry (MS/MS). nih.gov
Analysis of Protein Conformational Dynamics and States
Proteins are not static entities; they exist as an ensemble of conformations that are often critical for their function. plos.org Quantitative cross-linking mass spectrometry (qXL-MS) with DSP-d0 and DSP-d8 is a powerful method for studying these dynamic conformational changes. plos.orgnih.gov In a typical experiment, a protein in two different functional states is cross-linked separately with DSP-d0 and DSP-d8. nih.gov The samples are then mixed, digested, and analyzed by mass spectrometry. The intensity ratios of the light and heavy cross-linked peptides reveal changes in protein conformation between the two states. nih.gov
This approach has been successfully applied to study the conformational alterations in calmodulin in the presence and absence of Ca2+. nih.gov By comparing the cross-linking patterns, researchers can gain insights into the structural dynamics that govern protein function, allostery, and regulation. nih.govnih.govbiorxiv.org
Characterization of Protein-Protein Interactions and Supramolecular Assemblies
Understanding how proteins interact with each other is fundamental to unraveling complex biological processes. DSP-d8 is instrumental in identifying and characterizing both stable and transient protein-protein interactions (PPIs). insung.netnih.govthermofisher.com Its membrane permeability allows for the in vivo cross-linking of intracellular proteins, capturing interactions in their native cellular context. insung.netproteochem.comproteochem.com
Mapping Inter- and Intramolecular Cross-links within Protein Complexes
The identification of both inter-peptide (between different proteins) and intra-peptide (within the same protein) cross-links provides a detailed picture of the protein's topology and its interactions with other molecules. nih.gov
Probing Transient Protein-Ligand and Protein-Protein Associations
Many crucial biological interactions are transient and have low affinity, making them difficult to study with traditional methods. nih.govthermofisher.com Chemical cross-linking with reagents like DSP can "freeze" these fleeting interactions, allowing for their capture and subsequent analysis. thermofisher.comthermofisher.com The ability to stabilize weak protein complexes through covalent linkage significantly increases the chances of their detection by methods such as co-immunoprecipitation followed by mass spectrometry. nih.gov
Investigations into Intracellular Protein Networks and Subcellular Localization
The membrane permeability of DSP-d8 makes it a valuable tool for studying protein-protein interaction networks on a proteome-wide scale within intact cells. insung.netproteochem.comproteochem.comnih.gov By applying DSP-d8 to living cells, researchers can capture a snapshot of the protein interactions occurring in different subcellular compartments. nih.govresearchgate.net Subsequent cell lysis, enrichment of cross-linked complexes, and mass spectrometric analysis can reveal the intricate web of interactions that constitute cellular pathways and functional modules. scispace.com
Furthermore, proximity labeling techniques, which are conceptually similar to cross-linking, utilize genetically targeted enzymes to label nearby proteins, providing information on the subcellular localization of proteins and their interaction partners. nih.gov
Specialized Research Inquiries
The versatility of DSP-d8 extends to more specialized research applications. For instance, it has been employed in the development of electrochemical immunosensors. In one study, a gold microelectrode array was functionalized with a self-assembled monolayer of Dithiobis(succinimidyl propionate) to create a sensitive biosensor for cortisol. nih.gov
Identification of Misfolded Protein Regions (e.g., in Superoxide Dismutase 1)
A significant application of chemical cross-linking with mass spectrometry is the identification of protein structural changes, such as those occurring in protein misfolding diseases. Mutations in the Cu,Zn-superoxide dismutase (SOD1) enzyme are linked to amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by protein misfolding and aggregation. nih.govmdpi.com
Researchers have used a chemical cross-linking strategy coupled with mass spectrometry to map regions of the SOD1 protein that become exposed during misfolding. nih.gov This approach helped to identify the specific epitope for the C4F6 antibody, which selectively binds to misfolded forms of SOD1 found in ALS patients and mouse models. nih.gov The study identified aspartic acid residues at positions 92 and 96 as critical components of this epitope, which is exposed in various ALS-linked SOD1 mutants. nih.gov The use of deuterated crosslinkers like DSP-d8 in such experiments is crucial for distinguishing and quantifying cross-linked peptides in mass spectrometry. proteochem.com This knowledge helps define pathogenic protein conformations and provides targets for potential therapeutic strategies aimed at stabilizing the protein or masking the exposed regions. nih.gov
| Research Focus | Key Finding | Implication for ALS Research |
| Misfolded SOD1 Structure | The epitope for the misfolded-SOD1-specific antibody C4F6 was identified. nih.gov | Provides a specific molecular target that characterizes the pathogenic, misfolded form of the SOD1 protein. nih.gov |
| Critical Residues | Aspartic acid 92 (Asp92) and Aspartic acid 96 (Asp96) were found to be key residues for antibody binding. nih.gov | Pinpoints specific amino acids that become exposed during misfolding, offering a target for drug development. nih.gov |
| Pathogenic Conformation | The study supports the idea that different pathological SOD1 variants share a common misfolded conformation. nih.gov | Suggests that a single therapeutic approach targeting this common structure could be effective for multiple forms of SOD1-mediated ALS. nih.gov |
Probing Radical and Base Dual Properties of Peptides
The unique properties of deuterated crosslinkers are also leveraged in fundamental biochemical studies. DSP-d8 has been cited as a tool in mass spectrometry research aimed at understanding the complex chemical behaviors of peptides. proteochem.com Specifically, it is used in studies probing the dual properties of peptide sulfinyl radicals, which can act as both radicals and bases. proteochem.com In these experiments, the "heavy" isotope-labeled DSP-d8 serves as a standard alongside its "light" non-deuterated counterpart, allowing for precise differentiation and analysis of reaction products via mass spectrometry. proteochem.com
Application in Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation (ChIP) Assays
DSP is widely used to enhance immunoprecipitation-based assays by stabilizing protein-protein interactions (PPIs). proteochem.com Many PPIs are weak or transient, making them difficult to detect with standard Co-IP methods as they can be lost during cell lysis and washing steps. abcam.comnih.gov
Cross-linking enhanced Co-IP addresses this challenge by treating cells with a cell-permeable crosslinker like DSP prior to lysis. abcam.comnih.gov The reagent forms covalent bonds between the target protein and its interacting partners, effectively trapping the protein complex. abcam.comnih.gov Because DSP contains a cleavable disulfide bond, the cross-links can be reversed after the immunoprecipitation using reducing agents, allowing the interacting proteins to be separated and identified by mass spectrometry or western blotting. proteochem.comnih.gov This technique significantly improves the detection sensitivity for labile interactions. abcam.com While DSP is effective, some protocols prefer native Co-IP without crosslinking to avoid potential issues like inefficient extraction or non-specific protein trapping. nih.gov
| Technique | Principle | Advantages |
| Standard Co-IP | Uses an antibody to isolate a target protein ("bait") and any associated proteins ("prey") from a cell lysate. abcam.com | Useful for known, stable interactions. abcam.com |
| Cross-linking Enhanced Co-IP | Cells are treated with a reversible cross-linker like DSP before lysis to covalently stabilize protein complexes. abcam.comnih.gov | Stabilizes weak or transient interactions that would otherwise be lost, increasing detection sensitivity. abcam.com |
Utility in Electrochemical Immunosensor Development
Dithiobis(succinimidyl propionate) and its analogs are instrumental in the fabrication of electrochemical immunosensors. nih.govnih.gov These biosensors are developed for the sensitive detection of various biomarkers. nih.gov The principle involves modifying a gold electrode surface with DSP. nih.govresearchgate.net The thiol groups in the DSP molecule form a stable self-assembled monolayer (SAM) on the gold surface. nih.govnih.gov
The other end of the DSP molecule has an NHS ester, which is reactive towards primary amine groups found in proteins, such as antibodies. researchgate.netmdpi.com This allows for the covalent immobilization of specific antibodies onto the electrode surface. nih.govmdpi.com When the target antigen is present in a sample, it binds to the immobilized antibodies, causing a change in the electrochemical properties of the electrode surface. This change, often measured by techniques like electrochemical impedance spectroscopy (EIS), can be correlated to the concentration of the antigen. nih.govnih.gov This platform has been successfully used to create sensitive immunosensors for analytes like cortisol and the Alzheimer's disease biomarker, Tau protein. nih.govmdpi.com
| Analyte | Sensor Principle | Detection Method |
| Cortisol | A monoclonal antibody against cortisol is covalently immobilized on a DSP-functionalized gold microelectrode array. nih.govnih.gov | Label-free electrochemical impedance spectroscopy (EIS) measures changes in impedance upon cortisol binding. nih.govnih.gov |
| Tau Protein | Primary antibodies are immobilized on a gold electrode via a DTSSP (a water-soluble analog of DSP) self-assembled monolayer. mdpi.com | A sandwich immunoassay format is used, where binding of Tau protein and a secondary antibody causes a measurable change in impedance. mdpi.com |
| H₂O₂ (via Peroxidase) | Horseradish peroxidase (HRP) is covalently immobilized on a DTSP-modified gold surface. researchgate.net | The immobilized enzyme's activity in the presence of H₂O₂ is measured electrochemically using mediators. researchgate.net |
Role in Cellular Fixation for Nucleic Acid Extraction Methodologies
The reversible cross-linking ability of DSP has been adapted for use in single-cell transcriptomics. nih.govrna-seqblog.com A major limitation in single-cell experiments is the need for fresh starting material, which can complicate sample collection and transport. nih.govscispace.com DSP is used as a fixative to stabilize cell samples, preserving them for later analysis. nih.gov
As a cell-permeable reagent, DSP cross-links free amine groups, which stabilizes cellular structures and maintains the integrity of RNA within the cell. nih.govresearchgate.net This fixation allows samples to be preserved, enabling more complex experimental designs. researchgate.net The cross-linking is reversible with the addition of a reducing agent, which is a critical step before RNA extraction and sequencing. nih.gov While this method can lead to artifacts such as a slightly lower cDNA yield and a detectable 3' bias compared to fresh cells, it does not appear to significantly reduce the complexity of the RNA profile at the gene level and may even reduce technical variability between cells. nih.gov
| Feature | Description |
| Principle of Fixation | DSP, a reversible cross-linker, permeates the cell and covalently links free amine groups, stabilizing cellular integrity and preserving RNA. nih.govresearchgate.net |
| Advantage | Overcomes the need for fresh cells, allowing for sample transport and flexible scheduling of experiments. nih.govrna-seqblog.com It can also reduce inter-cell technical variability. nih.gov |
| Reversibility | The disulfide bond in DSP is cleaved by reducing agents, reversing the cross-linking to allow for subsequent RNA extraction and analysis. researchgate.netnih.gov |
| Noted Artifacts | May result in slightly reduced cDNA yield and a detectable 3' bias in RNA-seq data compared to unfixed cells. nih.gov |
Challenges and Considerations in Dithiobissuccinimidyl Propionate D8 Based Cross Linking Research
Optimization of Cross-linking Efficiency and Specificity
Achieving optimal cross-linking is a balancing act between maximizing the formation of desired cross-links and minimizing non-specific reactions that can complicate data interpretation. The efficiency and specificity of the reaction are influenced by several factors.
Concentration of the Cross-linker: The concentration of DSP-d8 is a critical parameter that requires careful optimization for each biological system under investigation. nih.gov Higher concentrations can increase the yield of cross-linked products, but they also elevate the risk of forming large, insoluble protein complexes that are difficult to analyze. nih.gov Conversely, if the concentration is too low, the yield of cross-links may be insufficient for detection by mass spectrometry. For instance, studies with the non-deuterated analogue DSP have shown that a concentration of 0.1 mM was effective for cross-linking specific protein complexes in HeLa cells, whereas a 1 mM concentration resulted in massive complexes that could not be resolved by gel electrophoresis. nih.gov
Reaction Conditions: The specificity of the N-hydroxysuccinimide (NHS) esters in DSP-d8 is directed towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. However, side reactions can occur with other nucleophilic residues like serine, tyrosine, and threonine, particularly under certain pH conditions. researchgate.net This can lead to the formation of unexpected cross-linked products, complicating the analysis. The accessibility of target residues also plays a significant role; some lysine residues may be buried within the protein structure or at the interface between protein subunits, making them unavailable for reaction with the cross-linker. nih.gov
Table 1: Factors Affecting DSP-d8 Cross-linking Efficiency and Specificity
| Factor | Effect on Efficiency | Effect on Specificity | Considerations |
| Concentration | Higher concentration generally increases yield. | High concentrations can lead to non-specific cross-linking and large aggregates. nih.gov | Must be empirically optimized for the specific protein or complex. nih.gov |
| pH | Higher pH can increase the rate of reaction with amines but also increases hydrolysis. | Can influence side reactions with other nucleophilic residues like tyrosine. researchgate.net | A balance must be struck to favor amine reactivity while minimizing hydrolysis and side reactions. |
| Reaction Time | Longer times can increase the yield of cross-links. | Increased risk of sample degradation and accumulation of non-specific products. | Should be minimized to what is necessary for sufficient cross-linking. |
| Residue Accessibility | Inaccessible lysine residues will not react, lowering efficiency. nih.gov | N/A | Protein conformation dictates which potential sites are available for cross-linking. |
Strategies for Overcoming Complexity in Cross-linked Peptide Identification
A major bottleneck in XL-MS is the identification of the cross-linked peptides from the complex spectra generated by the mass spectrometer. Cross-linked peptides are often of low abundance, and their fragmentation (MS/MS) spectra are inherently complex because they contain fragment ions from two different peptide chains. researchgate.netnih.gov
To address this, a variety of computational tools and search strategies have been developed. nih.gov The disulfide bond in the DSP-d8 spacer arm is cleavable, which can be exploited to simplify analysis. Under certain fragmentation methods, the cross-link can be broken, allowing the two constituent peptides to be analyzed individually in subsequent fragmentation scans (MS3). semanticscholar.org
Specialized software algorithms are essential for interpreting the complex data. These programs are designed to handle the unique challenge of matching a single spectrum to a pair of peptides. Recent advancements include:
Decision Tree Searching Strategy (DTSS): This approach boosts the identification of cross-linked peptides by using a decision tree to efficiently filter and analyze potential matches, thereby increasing the amount of information that can be extracted from a dataset. nih.gov
Exhaustive Search Methods: For cleavable cross-linkers, methods like the Exhaustive Cross-linking Search with Protein Feedback (ECL-PF) have been shown to significantly increase sensitivity, identifying substantially more cross-link spectrum matches and unique cross-links compared to standard techniques. biorxiv.org
Target-Decoy Strategies: To ensure the statistical validity of identifications, target-decoy database searches are crucial. Advanced approaches, such as using fused target-decoy databases, have been developed to provide more robust error control, which is critical for minimizing false positives without sacrificing sensitivity, especially for inter-protein links. embopress.org
Enrichment strategies are also employed to increase the relative abundance of cross-linked peptides prior to MS analysis, which can significantly improve the chances of their identification. nih.govsemanticscholar.org
Reproducibility and Variability in Cross-linking Mass Spectrometry Data
Reproducibility is a key consideration for any analytical method, and XL-MS is no exception. Variability can be introduced at multiple stages, including the cross-linking reaction itself and the subsequent liquid chromatography-mass spectrometry (LC-MS) analysis.
Studies designed to assess the reproducibility of quantitative XL-MS have shown that the cross-linking reaction is a significant source of variation. In one study using the cross-linker bis[sulfosuccinimidyl] suberate (B1241622) (BS3), the coefficient of variation (CV) for quantified cross-linked peptides across reaction replicas was 32%, whereas the CV for injection replicas (analyzing the same sample multiple times) was much lower at 14%. nih.gov This highlights the inherent variability of the chemical cross-linking process.
To improve reproducibility and enable reliable quantitative comparisons between different states of a protein or complex, robust and standardized workflows are necessary. nih.gov This involves:
Strict control over all reaction parameters, including concentration, temperature, and time.
The use of established software pipelines that integrate different tools for various stages of the analysis, such as MaxQuant for initial spectra processing, dedicated search engines like Xi for cross-link identification, and tools like Skyline for accurate quantification. nih.gov
Rigorous statistical analysis and error control to ensure that the identified cross-links are reliable. embopress.org
By carefully controlling the experimental and analytical parameters, the reproducibility of XL-MS data can be brought in line with that of general quantitative proteomics, making it a more robust tool for studying protein conformations and interactions. nih.gov
Table 2: Sources of Variability in XL-MS and Mitigation Strategies
| Source of Variability | Description | Mitigation Strategy |
| Cross-linking Reaction | Inherent stochasticity of the chemical reaction, minor fluctuations in conditions. | Strict control of reaction parameters (concentration, time, temperature). Perform multiple reaction replicas. nih.gov |
| Sample Preparation | Incomplete digestion, sample loss during cleanup. | Standardized protocols for protein digestion and peptide purification. |
| LC-MS Analysis | Variations in chromatographic retention time and instrument performance. | Regular instrument calibration and quality control. Use of injection replicas to assess analytical variability. nih.gov |
| Data Analysis | Differences in search parameters, scoring, and statistical validation. | Use of standardized, robust software workflows and consistent false discovery rate control. embopress.orgnih.gov |
Future Directions and Emerging Research Avenues for Dithiobissuccinimidyl Propionate D8 Analogues
The Dawn of a New Era: Next-Generation Isotopic Cross-linking Reagents
The success of DSP-d8 has paved the way for the rational design of a new generation of isotopic cross-linking reagents with enhanced functionalities. acs.orgnih.gov The primary goals of this development are to improve the efficiency of cross-link identification, facilitate quantitative analysis, and expand the repertoire of reactive groups to target a wider range of amino acid residues.
One significant advancement is the development of isotope-coded, mass spectrometry-cleavable (MS-cleavable) cross-linkers. acs.orgnih.gov For instance, the d0- and d10-labeled dimethyl disuccinimidyl sulfoxide (B87167) (DMDSSO) reagents offer robust and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), simplifying the unambiguous identification of cross-linked peptides. acs.orgnih.gov The concurrent use of these light and heavy isotopic forms generates a characteristic doublet in the mass spectrum, boosting confidence in cross-link identification. acs.orgnih.gov
Another innovative approach is the creation of trifunctional cross-linkers, such as Leiker, which incorporates a reporter ion for easier identification of cross-linked peptides in complex mixtures. elifesciences.org The synthesis of a deuterium-labeled version of Leiker further enhances its utility in quantitative cross-linking studies, allowing for the comparison of different conformational states of a protein. elifesciences.org These next-generation reagents are not merely incremental improvements; they represent a paradigm shift, enabling more sophisticated experimental designs and deeper insights into the dynamics of macromolecular assemblies.
| Reagent Name | Isotopic Label | Cleavability | Key Features |
| Dithiobissuccinimidyl Propionate-d8 (DSP-d8) | Deuterium (B1214612) (d8) | Thiol-cleavable (disulfide bond) | Amine-reactive, membrane-permeable, provides an 8-Dalton mass shift. proteochem.com |
| Dimethyl disuccinimidyl sulfoxide (DMDSSO) | Deuterium (d0/d10) | MS-cleavable (sulfoxide) | Amine-reactive, provides characteristic fragmentation patterns for easier identification. acs.orgnih.gov |
| Leiker | Deuterium (d0/d6) | MS-cleavable | Trifunctional with a reporter ion for enhanced detection, amine-reactive. elifesciences.org |
| Bis[sulfosuccinimidyl] suberate (B1241622) (BS3) | Deuterium (d0/d4/d8) | Non-cleavable | Amine-reactive, available in different deuterated forms for multiplexing. nih.gov |
Decoding the Data: Advancements in Computational Tools for Cross-link Analysis
The increasing complexity of XL-MS experiments, especially those employing isotopic labels and targeting entire proteomes, necessitates the development of sophisticated computational tools for data interpretation and modeling. acs.orgresearchgate.net These tools are crucial for the accurate identification of cross-linked peptides, the statistical validation of results, and the translation of distance restraints into meaningful three-dimensional structural models. ed.ac.uk
Software platforms like Xlink-Identifier , pLink , and MaxLynx have been developed to automate the analysis of XL-MS data, accommodating various types of cross-linkers and fragmentation methods. researchgate.netresearchgate.net These programs streamline the process of identifying inter-peptide, intra-peptide, and dead-end cross-links from large datasets. researchgate.net
A particularly exciting frontier is the development of software capable of identifying post-translational modifications (PTMs) within cross-linked peptides. SeaPIC is a pioneering tool in this area, enabling researchers to investigate the interplay between PTMs and protein interactions or conformational changes. biorxiv.org The ability to map PTMs onto the three-dimensional structure of a protein complex provides invaluable insights into regulatory mechanisms. biorxiv.org Furthermore, tools like XiQ have been specifically designed for the analysis of data from isotope-coded cross-linking experiments, facilitating the quantification of changes in protein conformation and interaction. nih.gov
| Software Tool | Key Functionality | Supported Cross-linkers |
| Xlink-Identifier | Automated identification of inter-, intra-, and dead-end cross-links. researchgate.net | Various, including non-cleavable and cleavable. |
| pLink | Reliable estimation of false discovery rates in cross-link identification. researchgate.net | Homobifunctional and heterobifunctional. |
| MaxLynx | Improved 3D peak detection for accurate monoisotopic peak determination. researchgate.net | Non-cleavable and MS-cleavable. |
| SeaPIC | Identification of post-translational modifications within cross-linked peptides. biorxiv.org | Non-cleavable and cleavable. |
| XiQ | Automated quantification of isotope-labeled cross-linked peptides. nih.gov | Isotope-coded cross-linkers (e.g., BS3-d0/d4). |
A Hybrid Approach: Synergistic Integration of XL-MS with Complementary Structural Biology Techniques
While XL-MS provides valuable low-resolution distance restraints, its true power is often realized when integrated with high-resolution structural biology techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This hybrid approach allows for a more comprehensive and accurate determination of the structures of large and dynamic macromolecular complexes that are often intractable by any single method. ed.ac.ukcreative-biostructure.com
Cryo-EM can generate detailed density maps of large assemblies, but flexible or dynamic regions may be poorly resolved. creative-biostructure.com XL-MS data, including that obtained with DSP-d8, can provide crucial distance constraints to accurately place and orient subunits or domains within the cryo-EM map. creative-biostructure.com This integration is particularly powerful for modeling regions that are not well-defined in the electron density. creative-biostructure.com
Expanding the Frontiers: Applying Dithiobissuccinimidyl Propionate-d8 to Diverse Biological Systems
The versatility of DSP-d8 and its analogs is driving their application to an ever-expanding range of macromolecular systems and biological questions. Initially used primarily for purified protein complexes, these reagents are now being employed to study protein-protein interactions within the complex environment of the cell.
The membrane-permeable nature of DSP-d8 makes it particularly well-suited for in vivo cross-linking studies, allowing for the capture of transient or weak interactions within their native cellular context. proteochem.comnih.gov This has been instrumental in characterizing the interactomes of specific proteins and in understanding how these interactions change in response to cellular signals or disease states. For example, DSP has been used to stabilize and isolate weak protein complexes for subsequent analysis by mass spectrometry. nih.gov
Furthermore, the use of DSP-d8 in comparative cross-linking experiments, where different cellular states are labeled with the deuterated and non-deuterated forms of the cross-linker, allows for the quantitative analysis of changes in protein conformation and protein-protein interactions. nih.gov This approach has been used to study the conformational changes in calmodulin induced by calcium binding. nih.gov The application of these techniques to investigate the molecular basis of infectious diseases, for instance, by mapping the interactions between pathogen and host proteins, represents a promising new frontier. anr.fr
Q & A
Q. How is DSP-d8 synthesized and characterized for use in crosslinking experiments?
DSP-d8 is synthesized by deuterating the propionate backbone of dithiobissuccinimidyl propionate (DSP), enhancing its utility in mass spectrometry (MS)-based proteomics. Characterization involves nuclear magnetic resonance (NMR) for isotopic purity validation and Fourier-transform infrared spectroscopy (FTIR) to confirm the integrity of the succinimidyl ester groups. Researchers must verify deuteration efficiency (>98%) to avoid isotopic interference in MS analysis .
Q. What experimental parameters optimize DSP-d8-mediated protein crosslinking in cellular studies?
Key parameters include:
- pH : Use borate buffer (pH 8.5) to stabilize succinimidyl ester reactivity .
- Concentration : 10–20 mM DSP-d8 ensures efficient crosslinking without excessive non-specific binding .
- Incubation time : 30 minutes at room temperature balances reaction completion and minimal protein degradation . Post-reaction, quench with Tris-HCl (pH 7.4) to terminate residual crosslinker activity .
Q. How does DSP-d8 improve reproducibility in protein interaction studies compared to non-deuterated DSP?
The deuterated form reduces background noise in MS by distinguishing crosslinked peptides from endogenous fragments via isotopic labeling. This enables precise identification of low-abundance protein complexes, particularly in dynamic systems like neuronal synapses or membrane protein networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crosslinking efficiency when using DSP-d8 across different cell types?
Discrepancies often arise from variability in membrane permeability or intracellular thiol concentrations. Mitigation strategies include:
- Pre-treating cells with permeability enhancers (e.g., digitonin).
- Validating crosslinking efficiency via Western blotting for known interacting partners .
- Using orthogonal techniques (e.g., co-immunoprecipitation) to confirm interactions .
Q. What methodological considerations are critical for integrating DSP-d8 with spatial omics or single-cell sequencing?
- Sample fixation : Combine DSP-d8 with formaldehyde to preserve spatial protein interactions while maintaining RNA integrity for sequencing .
- Data integration : Use computational tools (e.g., CrosslinkX) to map crosslinked peptides onto spatial transcriptomic datasets, enabling multi-omic analysis of protein complexes in tissues .
Q. How can DSP-d8 be applied to study transient protein interactions in neurodegenerative disease models?
DSP-d8’s short spacer arm (12 Å) captures fleeting interactions, such as amyloid-β oligomerization in Alzheimer’s models. Combine with time-resolved crosslinking and cryo-EM to visualize interaction kinetics and structural intermediates .
Data Analysis and Validation
Q. What statistical approaches address false positives in DSP-d8-based interactome datasets?
- Apply permutation-based false discovery rate (FDR) correction (e.g., SAINT-MS) to filter non-specific interactions .
- Use negative controls (e.g., crosslinker-free samples) to establish baseline noise thresholds .
Q. How do researchers validate crosslinking sites identified via DSP-d8 and MS?
- Perform mutagenesis of lysine residues at crosslinking sites to disrupt interactions.
- Compare with cryo-EM or X-ray crystallography structures to confirm proximity (<12 Å) .
Comparative and Integrative Studies
Q. What are the limitations of DSP-d8 in studying protein complexes with low lysine density?
DSP-d8 targets primary amines (lysines), making it ineffective for complexes reliant on cysteine or carboxyl-group interactions. In such cases, supplement with heterobifunctional crosslinkers (e.g., SMCC) .
Q. How does DSP-d8 compare to newer crosslinkers like DSG or DSS in live-cell imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
